molecular formula C10H14ClNO B2919646 (1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride CAS No. 2137758-06-4

(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride

Cat. No.: B2919646
CAS No.: 2137758-06-4
M. Wt: 199.68
InChI Key: SNRPNRYBBYUHMG-UXQCFNEQSA-N
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Description

(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride is a chiral amine-alcohol derivative with a tetrahydronaphthalene backbone. Its molecular formula is C₁₀H₁₄ClNO, and it has a molecular weight of 199.68 g/mol . The compound is synthesized with high enantiomeric purity (≥96%) and is primarily used in pharmaceutical research, particularly in studies requiring stereochemical precision . Key properties include:

  • CAS Number: 2250242-77-2 (enantiopure form) or 103028-83-7 (racemic or unspecified stereochemistry) .
  • Solubility: Requires dissolution in DMSO for stock solutions, with recommended storage at -20°C to -80°C to maintain stability .
  • Purity: Commercial batches often exceed 98% purity, validated by COA (Certificate of Analysis) .

Properties

IUPAC Name

(1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-4,9-10,12H,5-6,11H2;1H/t9-,10+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRPNRYBBYUHMG-UXQCFNEQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]([C@@H]1O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

  • Reduction: Reduction reactions can further reduce the compound, potentially leading to the formation of different structural isomers.

  • Substitution Reactions: Substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various alkyl halides and amines can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Naphthoquinones, hydroxylated naphthalenes.

  • Reduction Products: Reduced naphthalene derivatives.

  • Substitution Products: Alkylated or amino-substituted derivatives.

Scientific Research Applications

This compound has several scientific research applications across various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex naphthalene derivatives.

  • Biology: It can be used as a probe or intermediate in biochemical studies, particularly in the study of enzyme mechanisms.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride: can be compared with other similar compounds, such as 1-naphthalenamine and 1-naphthalenol . These compounds share the naphthalene core but differ in their functional groups and properties. The uniqueness of This compound lies in its specific stereochemistry and the presence of the amino group, which can influence its reactivity and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol Hydrochloride
  • CAS No.: 13286-65-2 .
  • Molecular Formula: C₁₀H₁₃NO (free base), 163.22 g/mol.
  • Key Differences : The (1R,2R)-enantiomer shares the same backbone but exhibits opposite stereochemistry, which can drastically alter receptor binding and pharmacokinetics. For example, enantiopure compounds often show distinct biological activities compared to racemic mixtures .
rac-(1R,2S)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol Hydrochloride
  • Price : €750/50 mg (racemic mixture) vs. higher costs for enantiopure forms .
  • Applications : Racemic mixtures are cost-effective for preliminary screenings but lack stereochemical specificity .

Substituted Derivatives

2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol Hydrochloride
  • CAS No.: 91247-12-0 .
  • Molecular Formula: C₁₁H₁₅NO₂·HCl, 229.70 g/mol.
  • Key Differences : The addition of a methoxy group at position 7 increases molecular weight and enhances solubility compared to the unsubstituted parent compound. This modification may improve bioavailability .
(1R,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride
  • CAS No.: 255060-27-6 .
  • Structural Variance : Replaces the tetrahydronaphthalene ring with a phenyl group , reducing aromatic π-system interactions. Similarity score: 0.93 (based on structural overlap) .

Physicochemical and Commercial Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Purity Price (50 mg) Key Feature
(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride 2250242-77-2 C₁₀H₁₄ClNO 199.68 ≥96% €477–750 High enantiopurity
(1R,2R)-Enantiomer 13286-65-2 C₁₀H₁₃NO 163.22 Unspecified N/A Opposite stereochemistry
2-Amino-7-methoxy derivative 91247-12-0 C₁₁H₁₅NO₂·HCl 229.70 96% Inquire Enhanced solubility
rac-(1R,2S)-Hydrochloride N/A C₁₀H₁₄ClNO 199.68 Unspecified €750 Racemic mixture

Biological Activity

(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol; hydrochloride is a chiral organic compound recognized for its potential biological activities. This compound belongs to the class of tetrahydronaphthalenes and possesses significant pharmacological properties that make it a subject of interest in medicinal chemistry.

  • Molecular Formula : C10H13NO
  • Molecular Weight : 163.22 g/mol
  • CAS Number : 7480-36-6
  • IUPAC Name : (1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol

The biological activity of (1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol is primarily attributed to its interaction with various receptors and enzymes. The compound's stereochemistry plays a crucial role in its binding affinity and selectivity towards specific molecular targets. Notably, it has been shown to interact with the sigma receptor system, which is implicated in various neurological processes.

Biological Activity

Research indicates that (1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol exhibits several biological activities:

1. Neuropharmacological Effects

Studies have demonstrated that this compound may influence neurotransmitter systems. For instance:

  • Serotonergic Activity : It has been suggested that compounds similar to (1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol can modulate serotonin receptors, potentially affecting mood and anxiety levels .

2. Antitumor Activity

Preliminary investigations have indicated potential antitumor properties:

  • In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. For example, it was found to inhibit cell proliferation in glioma cells through mechanisms independent of AMPK pathways .

Case Studies

Several studies have explored the biological implications of (1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol:

Study 1: Anticancer Potential

A study evaluated the effects of this compound on glioma cell lines. The results indicated significant reductions in cell viability and induction of apoptosis at nanomolar concentrations.

Cell LineIC50 (µM)Mechanism of Action
Glioma A5.0Induction of apoptosis
Glioma B7.5Inhibition of proliferation

Study 2: Neurotransmitter Modulation

Another investigation focused on the serotonergic modulation by related compounds. The findings suggested that these compounds could reduce anxiety-like behaviors in animal models by acting on serotonin receptors.

Behavioral TestEffect Observed
Open Field TestReduced locomotion
Elevated Plus MazeIncreased time spent in open arms

Comparison with Similar Compounds

To better understand the unique properties of (1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-olModerate cytotoxicity
TRANS-(1S,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-olLimited neuropharmacological effects

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